molecular formula C13H17ClN6O B2453605 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-87-0

1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2453605
CAS No.: 941964-87-0
M. Wt: 308.77
InChI Key: VJXBHMDWXREUCB-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a tert-butyl group, a chlorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Alkylation: The tetrazole derivative is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Urea Formation: The final step involves the reaction of the alkylated tetrazole with tert-butyl isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of urea derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the tetrazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Oxidized urea derivatives.

    Reduction Products: Reduced tetrazole derivatives.

    Substitution Products: Substituted chlorophenyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Materials Science: It may be used in the synthesis of polymers or as a building block for advanced materials.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding assays.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea depends on its application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site, preventing substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.

Molecular Targets and Pathways:

    Enzymes: Potential targets include proteases and kinases.

    Receptors: Possible interaction with G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

    1-(tert-butyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(tert-butyl)-3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)urea: Contains a methyl group instead of chlorine, potentially altering its chemical properties.

Uniqueness: 1-(tert-butyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a pharmacophore or in material applications.

Properties

IUPAC Name

1-tert-butyl-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXBHMDWXREUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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